![molecular formula C11H18ClN B1393889 N-(2,2-dimethylpropyl)aniline hydrochloride CAS No. 75351-09-6](/img/structure/B1393889.png)
N-(2,2-dimethylpropyl)aniline hydrochloride
Overview
Description
N-(2,2-dimethylpropyl)aniline hydrochloride is a chemical compound with the CAS Number: 75351-09-6 . It has a molecular weight of 199.72 and its IUPAC name is N-neopentyl-N-phenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(2,2-dimethylpropyl)aniline hydrochloride is 1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
N-(2,2-dimethylpropyl)aniline hydrochloride is a solid compound . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Synthesis and Reactivity
- N-(2,2-dimethylpropyl)aniline hydrochloride is involved in the preparation and chemistry of 2,2-dimethyl-1,2-dihydroquinolines, where its cyclization using cuprous chloride in toluene yields various substituted products (Williamson & Ward, 2005).
- This compound plays a role in the development of analytical methods for the quantification of genotoxic impurities in pharmaceutical substances (Dumbre, Chopade, & Chaudhari, 2022).
Environmental and Wastewater Treatment
- It is utilized in the study of wastewater treatment from vanillin production plants, where its degradation by microorganisms and electrochemical oxidation is explored (Wei, 2007).
Material Science and Organic Electronics
- In material science, it has been used in the synthesis of color-tunable emitting amorphous molecular materials for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Analytical Chemistry and Detection Techniques
- It finds application in the development of a twisted-intramolecular-charge-transfer based fluorescent thermometer, displaying a significant temperature coefficient, useful for ratiometric temperature detection (Cao et al., 2014).
Drug Metabolism and Pharmacokinetics
- In pharmacology, its metabolism and the identification of urinary metabolites in animals have been investigated for insights into drug metabolization (Kiese & Renner, 2004).
Safety And Hazards
properties
IUPAC Name |
N-(2,2-dimethylpropyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXOOFYBWQONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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